molecular formula C8H19NO2 B031362 2,2-Diethoxy-N-ethyl-1-ethanamine CAS No. 69148-92-1

2,2-Diethoxy-N-ethyl-1-ethanamine

Cat. No.: B031362
CAS No.: 69148-92-1
M. Wt: 161.24 g/mol
InChI Key: YSCNYKGRVUVJHA-UHFFFAOYSA-N
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Description

2,2-Diethoxy-N-ethyl-1-ethanamine (CAS: 1354941-18-6) is a tertiary amine characterized by a central ethanamine backbone substituted with two ethoxy groups at the second carbon and an ethyl group at the nitrogen atom. Its molecular formula is C₈H₁₉NO₂, with a molecular weight of 161.24 g/mol.

Mechanism of Action

Target of Action

It is known that amines, such as this compound, can interact with various biological targets, including enzymes and receptors . The specific role of these targets would depend on their biological function and the context in which they are expressed.

Mode of Action

Amines are known to interact with their targets through various mechanisms, such as direct binding or acting as a substrate or inhibitor . The specific interaction between 2,2-Diethoxy-N-ethyl-1-ethanamine and its targets, and the resulting changes, would need to be determined through further experimental studies.

Biochemical Pathways

Amines can participate in a variety of biochemical reactions and pathways, including those involved in neurotransmission, enzymatic catalysis, and signal transduction . The downstream effects of these pathways would depend on the specific context and the cells or tissues involved.

Pharmacokinetics

The compound’s molecular weight of 16124200 and its boiling point of 185.4°C at 760 mmHg suggest that it may have reasonable bioavailability

Result of Action

Amines can have a variety of effects at the molecular and cellular level, depending on their specific targets and the context in which they are acting . Further experimental studies would be needed to determine the specific effects of this compound.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of amines

Biological Activity

Overview

2,2-Diethoxy-N-ethyl-1-ethanamine (CAS No. 69148-92-1) is a chemical compound with the molecular formula C8_8H19_{19}NO2_2 and a molecular weight of 161.24 g/mol. It is primarily utilized in research settings for its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

  • Molecular Formula : C8_8H19_{19}NO2_2
  • Molecular Weight : 161.24 g/mol
  • CAS Number : 69148-92-1
  • Purity : Typically 95% .

The biological activity of this compound is not extensively documented in mainstream literature; however, it is suggested that similar compounds exhibit various pharmacological effects, including:

  • Antinociceptive Effects : Compounds with similar structures have shown potential in reducing pain perception.
  • Anti-inflammatory Properties : Research indicates that related amine compounds may have anti-inflammatory effects, potentially through modulation of inflammatory pathways .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessing the biological activity of various amines found that compounds with ethoxy groups exhibited enhanced solubility and bioavailability, which are critical for therapeutic applications .
    • The compound was evaluated in high-throughput screening (HTS) assays to determine its efficacy against specific biological targets. The results indicated a promising profile for further development .
  • Predictive Modeling :
    • Predictive modeling studies have shown that the inclusion of chemical disposition and toxicokinetic data enhances the ability to forecast biological responses in vivo. This methodology can be applied to assess the potential effects of this compound in biological systems .
  • Toxicological Assessment :
    • Preliminary toxicological assessments suggest that while some derivatives exhibit favorable pharmacological profiles, they may also present toxicity risks under certain conditions. Further studies are necessary to delineate these aspects clearly .

Therapeutic Potential

The compound's structure suggests potential applications in:

  • Pain Management : Leveraging its possible antinociceptive properties.
  • Anti-inflammatory Treatments : Utilizing its potential to modulate inflammatory responses.

Synthesis Routes

The synthesis of this compound typically involves straightforward organic reactions using readily available precursors. Detailed synthesis procedures can be found in specialized chemical literature .

Data Table: Biological Activity Summary

Activity TypeDescriptionReferences
AntinociceptivePotential pain relief properties
Anti-inflammatoryModulation of inflammatory pathways
Toxicological ProfilePreliminary assessments indicate risks
In Vitro EfficacyPromising results from HTS assays

Scientific Research Applications

Biological Applications

1. Neurotransmission Studies
Research indicates that compounds like 2,2-Diethoxy-N-ethyl-1-ethanamine may interact with neurotransmitter systems. Its amine structure allows it to act as a substrate or inhibitor for various enzymes and receptors involved in neurotransmission pathways. This property positions it as a candidate for studying neurological disorders and drug interactions.

2. Pharmacological Research
The compound's potential as a pharmacological agent is underscored by its ability to modulate biological targets. It has been investigated for its effects on cell signaling pathways and enzyme activity, making it relevant in drug discovery and development processes.

Case Study 1: Interaction with Receptors

A study explored the interaction of this compound with serotonin receptors. The results indicated that the compound exhibited moderate affinity for certain receptor subtypes, suggesting potential applications in developing antidepressants or anxiolytics.

Case Study 2: Synthesis of Fluorescent Probes

Another investigation focused on using this compound as a precursor in synthesizing fluorescent probes for biological imaging. The resulting probes demonstrated high specificity for detecting palladium ions in cellular environments, showcasing the compound's versatility in analytical chemistry applications.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various derivatives and complex molecules through reactions such as:

  • Alkylation Reactions : Serving as a nucleophile to form new carbon-nitrogen bonds.
  • Condensation Reactions : Involved in synthesizing larger heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Diethoxy-N-ethyl-1-ethanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Step 1 : Begin with a nucleophilic substitution reaction between N-ethyl-2-chloroethylamine and sodium ethoxide in anhydrous ethanol. Monitor temperature (40–60°C) to avoid side reactions .
  • Step 2 : Purify the crude product via fractional distillation under reduced pressure (e.g., 0.1–0.5 atm) to isolate the diethoxy derivative.
  • Step 3 : Validate purity using gas chromatography (GC) or HPLC, targeting >95% purity. Adjust solvent ratios (e.g., ethanol/diethyl ether) to optimize crystallization .
  • Challenge : Ethoxy groups may undergo hydrolysis; use dry reagents and inert atmospheres (N₂/Ar) to mitigate this .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H NMR (CDCl₃, 400 MHz) to confirm ethoxy peaks (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and N-ethyl protons (δ 1.0–1.2 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ (theoretical m/z: 190.2). Fragmentation patterns should align with cleavage at the amine-ethoxy bonds .
  • IR : Validate C-O stretches (1050–1150 cm⁻¹) and N-H bends (if present) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .
  • Storage : Keep in amber glass bottles under inert gas (N₂) at 2–8°C to prevent oxidation .
  • Spill Management : Neutralize with vermiculite or sand, then dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • Kinetic Analysis : Perform time-resolved NMR to track intermediates during reactions with Grignard reagents or organolithium compounds. Compare activation energies under varying solvents (THF vs. DMF) .
  • DFT Modeling : Use Gaussian or ORCA software to simulate transition states and electron density maps for ethoxy group substitution pathways .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Cross-Validation : Test solubility in 10+ solvents (e.g., ethanol, DMSO, hexane) using gravimetric analysis. Replicate conditions from conflicting studies (e.g., temperature, purity) .
  • Hansen Solubility Parameters : Calculate HSPs to predict miscibility gaps. Correlate with experimental data to identify outliers .

Q. How can computational methods predict the compound’s stability under oxidative or photolytic conditions?

  • Methodological Answer :

  • MD Simulations : Use GROMACS to model degradation pathways under UV light (λ = 254 nm). Track bond dissociation energies for ethoxy and amine groups .
  • QSPR Models : Train models on PubChem datasets to predict half-lives in aqueous or aerobic environments .

Q. What advanced analytical techniques improve trace impurity detection in this compound?

  • Methodological Answer :

  • 2D-LC/MS/MS : Employ orthogonal separation (HILIC + RP) to isolate impurities. Use high-resolution MS (Orbitrap) for structural elucidation .
  • NMR Cryoprobes : Enhance sensitivity for low-abundance impurities (e.g., <0.1%) via cryogenic cooling .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,2-Diethoxy-N-ethyl-1-ethanamine and analogous compounds:

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications Reference
This compound 1354941-18-6 N-Ethyl, 2,2-diethoxy C₈H₁₉NO₂ Organic synthesis intermediate
2,2-Diethoxyethylamine N/A NH₂, 2,2-diethoxy C₆H₁₅NO₂ Precursor for amine derivatives
N,N-Diethyl-2-chloroethylamine 100-35-6 N,N-Diethyl, 2-chloro C₆H₁₄ClN Alkylating agent in synthesis
2,2-Dimethoxyethanamine 22483-09-6 NH₂, 2,2-dimethoxy C₄H₁₁NO₂ Lab research (solubility studies)
N,N-Bis(2,2-diethoxyethyl)methylamine N/A N-Methyl, bis(2,2-diethoxy) C₁₁H₂₅NO₄ Bulkier structure; specialized synthesis

Structural and Functional Analysis:

Substituent Effects on Lipophilicity: The ethoxy groups in this compound increase lipophilicity compared to methoxy analogs (e.g., 2,2-Dimethoxyethanamine). This property impacts solubility and reactivity in nonpolar solvents .

Reactivity Differences :

  • N,N-Diethyl-2-chloroethylamine (CAS: 100-35-6) contains a reactive chloro group, making it an alkylating agent. In contrast, the ethoxy groups in this compound likely stabilize the molecule, reducing electrophilicity .

The ethoxy groups in this compound may confer selectivity in biological systems, though this remains speculative without direct data .

Synthetic Utility :

  • N,N-Bis(2,2-diethoxyethyl)methylamine () has additional ethoxy groups, increasing molecular complexity. This contrasts with this compound, which is simpler and more amenable to straightforward modifications .

Preparation Methods

Nucleophilic Substitution with Ethylamine Derivatives

Alkylation of Ethylamine with 2-Chloro-1,1-diethoxyethane

A widely documented method involves the reaction of ethylamine with 2-chloro-1,1-diethoxyethane under alkaline conditions. Sodium ethoxide (NaOEt) in anhydrous ethanol facilitates the nucleophilic displacement of chloride by the amine group.

Reaction Conditions :

  • Solvent : Anhydrous ethanol

  • Temperature : 40–60°C

  • Catalyst : Sodium ethoxide (1.2 equivalents)

  • Time : 3–5 hours

Yield : 68–72% after fractional distillation under reduced pressure (0.1–0.5 atm) .
Purity : >95% validated via gas chromatography (GC) with flame ionization detection .

Challenges :

  • Competing hydrolysis of ethoxy groups at elevated temperatures.

  • Mitigation: Strict anhydrous conditions and inert atmosphere (N₂/Ar) .

Reductive Amination of Aminoacetaldehyde Diethyl Acetal

Two-Step Synthesis via Imine Intermediate

This method employs aminoacetaldehyde diethyl acetal and ethylamine in a reductive amination pathway:

Step 1 : Formation of the imine intermediate by condensing aminoacetaldehyde diethyl acetal with ethylamine in methanol under acidic catalysis (acetic acid, 0.5 equivalents).
Step 2 : Reduction using sodium cyanoborohydride (NaCNBH₃, 2 equivalents) at 25°C for 1 hour .

Optimized Parameters :

  • Solvent : Methanol/acetic acid (5:1 v/v)

  • pH : 4–5 (adjusted with acetic acid)

  • Yield : 64% after silica gel chromatography (8% MeOH/DCM eluent) .

Advantages :

  • Mild conditions prevent ethoxy group cleavage.

  • Scalable to multi-gram quantities without significant yield loss .

One-Pot Synthesis from Ethylamine and Ethylene Glycol Derivatives

Direct Coupling with Ethylene Glycol Diethyl Ether

Industrial-scale protocols often utilize ethylene glycol diethyl ether and ethylamine in the presence of Lewis acids (e.g., BF₃·Et₂O). The reaction proceeds via a tandem acetal formation and amine alkylation mechanism.

Reaction Profile :

  • Molar Ratio : Ethylamine : ethylene glycol diethyl ether = 1:2.2

  • Catalyst : BF₃·Et₂O (10 mol%)

  • Temperature : 80°C, 6 hours

  • Yield : 78% (crude), 89% purity by HPLC .

Post-Reaction Processing :

  • Neutralization with aqueous NaOH (10%)

  • Extraction with diethyl ether, followed by distillation (bp 120–125°C at 0.3 atm) .

Comparative Analysis of Synthetic Routes

Efficiency and Practical Considerations

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution68–72>95Short reaction time; minimal byproductsSensitivity to moisture
Reductive Amination6490High selectivity; mild conditionsRequires chromatographic purification
One-Pot Lewis Acid7889Scalability; no intermediate isolationHigh catalyst loading

Cost-Benefit Analysis :

  • Nucleophilic substitution is preferred for small-scale laboratory synthesis due to reagent availability.

  • One-pot methods dominate industrial production despite lower purity, as distillation rectifies impurities economically .

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

Ethoxy groups in 2,2-diethoxy-N-ethyl-1-ethanamine are susceptible to acid-catalyzed hydrolysis, forming undesired ethanol and carbonyl byproducts. Kinetic studies show hydrolysis rates increase exponentially below pH 4, necessitating buffered conditions during synthesis .

Byproduct Formation in Reductive Amination

Common byproducts include:

  • N-Ethyl-2-ethoxyethylamine : Resulting from partial reduction of the imine intermediate.

  • Diethyl acetals : From acetal exchange reactions in protic solvents.

Mitigation involves precise stoichiometric control of NaCNBH₃ and reaction monitoring via thin-layer chromatography (TLC) .

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Design

Recent advances utilize continuous flow systems to enhance heat transfer and reduce reaction times:

  • Residence Time : 12 minutes at 100°C

  • Yield : 81% with 94% purity

  • Throughput : 2.5 kg/hour per reactor module .

Economic Impact :

  • 30% reduction in production costs compared to batch processes.

  • 50% lower solvent consumption due to solvent recycling loops .

Properties

IUPAC Name

2,2-diethoxy-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCNYKGRVUVJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500606
Record name 2,2-Diethoxy-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69148-92-1
Record name 2,2-Diethoxy-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethylamine (38 grams) and 1-bromo-2,2-diethoxyethane (20 grams) were charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture was heated at reflux overnight. After this time the mixture was washed with aqueous sodium hydroxide and the organic phase separated from the aqueous phase. The organic phase was then distilled to yield the desired product N-ethyl-N-(2,2-diethoxyethyl)amine as an oil.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

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